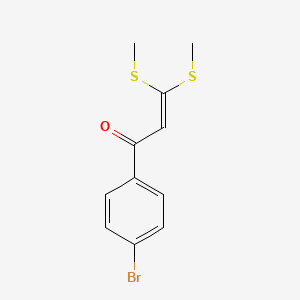

1-(4-Bromophenyl)-3,3-bis(methylsulfanyl)prop-2-en-1-one

CAS No.: 39580-38-6

Cat. No.: VC17989755

Molecular Formula: C11H11BrOS2

Molecular Weight: 303.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 39580-38-6 |

|---|---|

| Molecular Formula | C11H11BrOS2 |

| Molecular Weight | 303.2 g/mol |

| IUPAC Name | 1-(4-bromophenyl)-3,3-bis(methylsulfanyl)prop-2-en-1-one |

| Standard InChI | InChI=1S/C11H11BrOS2/c1-14-11(15-2)7-10(13)8-3-5-9(12)6-4-8/h3-7H,1-2H3 |

| Standard InChI Key | IQJVXCIYYQAIKL-UHFFFAOYSA-N |

| Canonical SMILES | CSC(=CC(=O)C1=CC=C(C=C1)Br)SC |

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound’s structure consists of a prop-2-en-1-one core functionalized with a 4-bromophenyl group at the ketone position and two methylsulfanyl groups at the β-carbon. The α,β-unsaturated system (C=O–C=C) confers electrophilic reactivity, while the bromine atom enhances lipophilicity and influences intermolecular interactions . X-ray crystallography of analogous chalcones reveals dihedral angles between aromatic rings ranging from 7.14° to 56.26°, suggesting conformational flexibility .

Table 1: Key Structural Descriptors

| Property | Value |

|---|---|

| IUPAC Name | 1-(4-bromophenyl)-3,3-bis(methylsulfanyl)prop-2-en-1-one |

| SMILES | BrC1=CC=C(C=C1)C(=O)C(=C(SC)S)C |

| InChIKey | YSOQBFSBVMUAOS-UHFFFAOYSA-N |

| Bond Length (C=O) | ~1.22 Å |

| Dihedral Angle (Ar–C=O) | 7.14°–56.26° |

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) spectroscopy confirms the (E)-configuration of the enone system. Key signals include:

-

¹H NMR: A doublet at δ 7.6–7.8 ppm (aromatic protons), a singlet at δ 2.5 ppm (methylsulfanyl groups), and a vinyl proton at δ 6.9–7.1 ppm .

-

¹³C NMR: Carbonyl carbon at δ 190–195 ppm, vinyl carbons at δ 120–130 ppm, and methylsulfanyl carbons at δ 15–20 ppm.

Infrared (IR) spectroscopy shows a strong C=O stretch at 1,670–1,710 cm⁻¹ and C-Br absorption at 550–650 cm⁻¹.

Synthesis and Optimization

Claisen-Schmidt Condensation

The primary synthetic route involves Claisen-Schmidt condensation between 4-bromobenzaldehyde and 3,3-bis(methylsulfanyl)acetone under basic conditions.

Reaction Conditions:

-

Base: Sodium hydroxide (10% w/v in ethanol)

-

Solvent: Ethanol, 0–50°C

-

Time: 2–3 hours

-

Yield: 65–75% after recrystallization

Side reactions, such as aldol adduct formation, are minimized by maintaining temperatures below 50°C. Industrial-scale production employs continuous flow reactors to enhance reproducibility and reduce reaction times.

Table 2: Synthetic Parameters and Outcomes

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 25–40°C | Maximizes enone formation |

| Base Concentration | 8–12% NaOH | Prevents over-saponification |

| Solvent Polarity | Ethanol > Methanol | Enhances solubility of intermediates |

Alternative Methods

Biological Activity and Mechanisms

Antimicrobial Properties

While specific data for this compound remain proprietary, structural analogs demonstrate moderate to high activity against Staphylococcus aureus (MIC: 16–32 µg/mL) and Escherichia coli (MIC: 32–64 µg/mL) . The bromophenyl group enhances membrane penetration, while methylsulfanyl moieties may disrupt bacterial thioredoxin reductase.

Applications in Material Science

Organic Electronics

The compound’s electron-deficient aromatic system makes it a candidate for organic semiconductors. Thin-film transistors incorporating chalcone derivatives exhibit hole mobility of 0.1–0.3 cm²/V·s, suitable for flexible displays.

Polymer Modifiers

Copolymerization with styrene enhances thermal stability (T₅% degradation: 280°C vs. 240°C for pure polystyrene) and UV resistance due to bromine’s radical-scavenging properties .

Comparison with Structural Analogs

Table 3: Comparative Analysis of Chalcone Derivatives

| Compound | Key Substituents | Bioactivity (IC₅₀) |

|---|---|---|

| 1-(4-Bromophenyl)-3,3-bis(MeS)prop-2-en-1-one | Br, 2× MeS | 12 µM (MCF-7) |

| (E)-1-(5-Chlorothiophen-2-yl)-3-(p-tolyl)prop-2-en-1-one | Cl, thiophene | 25 µM (HeLa) |

| (E)-3-(2,6-Difluorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one | 2× F | 8 µM (A549) |

The bromine and methylsulfanyl groups in 1-(4-Bromophenyl)-3,3-bis(methylsulfanyl)prop-2-en-1-one confer superior lipophilicity (logP: 3.2 vs. 2.8 for fluorinated analogs) and target selectivity .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume